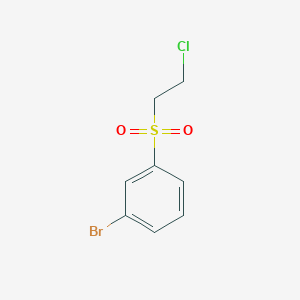
1-Bromo-3-(2-chloroethanesulfonyl)benzene
Descripción general
Descripción
“1-Bromo-3-(2-chloroethanesulfonyl)benzene” is a chemical compound with the CAS Number: 1341100-35-3 . It has a molecular weight of 283.57 g/mol . The IUPAC name for this compound is 1-bromo-3-[(2-chloroethyl)sulfonyl]benzene .
Molecular Structure Analysis
The InChI code for “1-Bromo-3-(2-chloroethanesulfonyl)benzene” is 1S/C8H8BrClO2S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6H,4-5H2 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Bromo-3-(2-chloroethanesulfonyl)benzene” include a molecular weight of 283.57 g/mol .
Aplicaciones Científicas De Investigación
Synthesis and Functionalization
Halogenation Reactions : Halogenated compounds, such as those derived from polyalkylbenzenes, are pivotal in synthetic chemistry for further functionalization. For instance, the use of N-Halosuccinimide (NBS and NCS) with catalytic amounts of acidic catalysts has been employed for ring halogenations of polyalkylbenzenes, indicating the relevance of halogenated intermediates in synthesizing more complex structures (Bovonsombat & Mcnelis, 1993).
Cross-Coupling Reactions : Halogenated benzene derivatives are key substrates in palladium-catalyzed cross-coupling reactions, leading to the synthesis of complex organic molecules. Research on ethynylferrocene compounds connected to tribromobenzene underscores the utility of bromo-substituted benzene rings in forming new bonds and introducing functional groups (Fink et al., 1997).
Sulfonated Intermediates for Synthesis : The synthesis of 3-substituted indoles from bromomethylindoles involving reactions with C, N, O, and P-containing nucleophiles showcases the versatility of bromo- and sulfonyl-bearing compounds in producing pharmacologically relevant structures (Nagarathnam, 1992).
Catalysis and Material Science
Catalytic Applications : Certain sulfonated benzene derivatives have been shown to act as efficient catalysts. For example, 1,3,5-Tris(hydrogensulfato) benzene has been utilized as a catalyst for the synthesis of bis(pyrazol-5-ols), highlighting the role of sulfonated benzenes in promoting condensation reactions under eco-friendly conditions (Karimi-Jaberi et al., 2012).
Synthesis of Functionalized Molecules : The creation of ω-bromo-3-ketosulfones and related compounds through a ring-closing/ring-opening strategy demonstrates the strategic use of bromo and sulfonyl groups in generating functionalized molecules for further chemical transformations (Rasool et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
1-bromo-3-(2-chloroethylsulfonyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLJZDTWDRQGRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(2-chloroethanesulfonyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




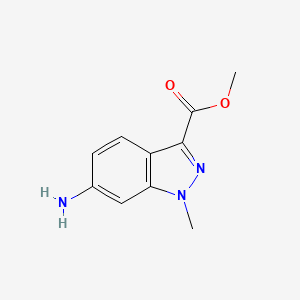
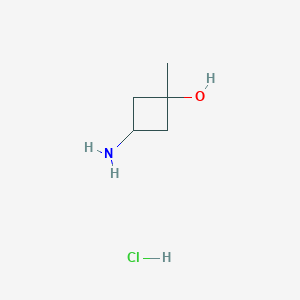

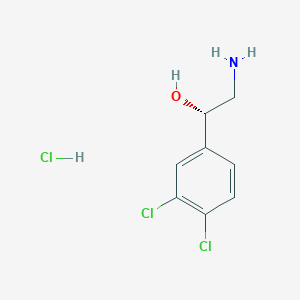
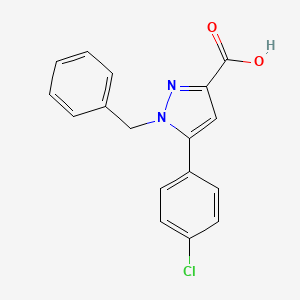
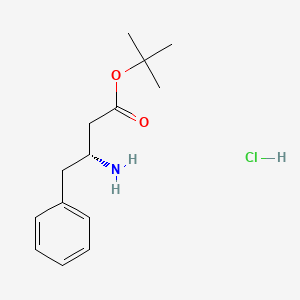
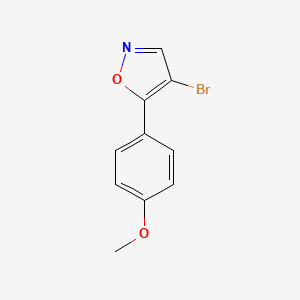
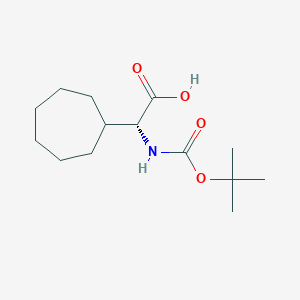
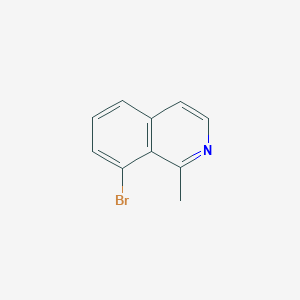
![tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1529214.png)

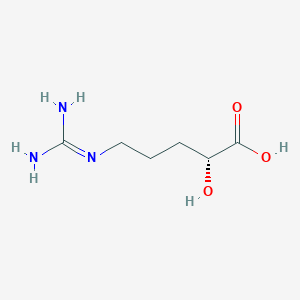
![1-(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-propan-2-one](/img/structure/B1529218.png)